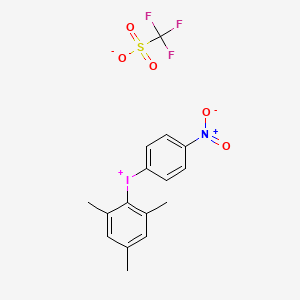

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Description

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1146127-11-8) is an unsymmetrical diaryliodonium salt characterized by a nitro-substituted aryl group (4-nitrophenyl) and a sterically hindered mesityl (2,4,6-trimethylphenyl) group. Its molecular formula is C₁₆H₁₅F₃INO₅S, with a molecular weight of 517.26 g/mol. The compound is typically used as an arylating agent in metal-catalyzed reactions, leveraging the mesityl group as a "dummy" ligand to direct chemoselective aryl transfer .

Properties

IUPAC Name |

(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBYRDXFZSZZIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3INO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-nitrophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .

Scientific Research Applications

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of an iodonium group to a substrate, resulting in the oxidation of the substrate . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized .

Comparison with Similar Compounds

Comparison with Similar Diaryliodonium Triflates

Steric and Electronic Effects

The mesityl group in (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate provides significant steric hindrance, which reduces side reactions such as ligand scrambling or over-arylation. For example:

- Di(2,4,6-trimethylphenyl)iodonium triflate (symmetrical analog) achieves ~70% yields in isourea synthesis due to suppressed side reactions .

- Phenyl(2,4,6-triisopropylphenyl)iodonium triflate (bulkier dummy group) shows higher selectivity for transferring the less hindered aryl group .

In contrast, the 4-nitrophenyl group introduces strong electron-withdrawing effects, which can destabilize the iodonium intermediate. For instance:

- Phenyl(p-nitrophenyl)iodonium triflate yields only 25–30% in arylations due to the nitro group’s deactivating nature .

- Phenyl(p-methoxyphenyl)iodonium triflate (electron-donating group) exhibits unselective reactions, favoring aryl transfer to electron-rich positions .

Table 1: Reactivity of Selected Diaryliodonium Triflates

*Reported in Cu/Fe-catalyzed reactions; nitro group impedes reactivity .

Chemoselectivity in Metal-Catalyzed Reactions

The mesityl group’s steric bulk generally directs the transfer of the smaller aryl group. However, electronic effects dominate when the dummy group is less hindered:

- In palladium-catalyzed arylations , electron-rich aryl groups (e.g., p-methoxyphenyl) transfer preferentially unless steric hindrance overrides .

- Copper-catalyzed reactions with (4-nitrophenyl)(mesityl)iodonium triflate fail to yield products, likely due to the nitro group’s strong electron-withdrawing effects destabilizing intermediates .

Table 2: Chemoselectivity Trends in Unsymmetrical Salts

Biological Activity

(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an iodonium salt that has garnered attention in various fields of research due to its potential biological activities. This compound is known for its utility in organic synthesis and its interactions with biological macromolecules, which may lead to antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the presence of a nitrophenyl group and a trimethylphenyl group attached to an iodonium core, with triflate serving as the counterion. Its molecular formula is C15H16F3NO3S, and it has a molecular weight of 357.35 g/mol. The presence of electron-withdrawing groups like the nitro group enhances its electrophilic character, making it a useful reagent in various chemical reactions.

The biological activity of this compound is believed to stem from its ability to undergo electrochemical reduction, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.

Antimicrobial Properties

Research indicates that iodonium salts possess significant antimicrobial activity. A study demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary findings suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to oxidative damage and subsequent cell death. The specific pathways involved are still under investigation, but they may include mitochondrial dysfunction and activation of caspases.

Case Studies

- Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

Comparative Analysis

To further illustrate the biological activity of this compound compared to other related compounds, the following table summarizes their antimicrobial and anticancer activities:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| Diphenyliodonium Chloride | 64 | 40 |

| Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate | 128 | 60 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate with high purity?

- Methodological Answer : The synthesis involves iodonium salt formation via reaction of iodine with mesitylene (2,4,6-trimethylbenzene) and 4-nitrophenyl derivatives in the presence of triflic acid. Critical steps include:

- Precipitation control : Trituration with ether followed by CH₂Cl₂ precipitation minimizes impurities .

- Acid stoichiometry : Triflic acid (2.0 mmol) is added dropwise at 0°C to avoid side reactions .

- Yield optimization : Reported yields range from 60% (for analogous iodonium triflates) to 91% for structurally related ethers, depending on reaction time and solvent purity .

- Data Table :

| Parameter | Optimal Condition | Impact on Purity/Yield |

|---|---|---|

| Triflic acid addition | Dropwise at 0°C | Reduces decomposition |

| Solvent | CH₂Cl₂ | Enhances crystallinity |

| Workup | Ether trituration | Removes unreacted TMP-H |

Q. Which analytical techniques are most reliable for characterizing iodonium triflate derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.4–7.1 ppm for mesityl groups) and triflate counterion (δ -77.8 ppm in ¹⁹F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M−OTf]⁺ at m/z 413.0608) with <0.5 ppm error .

- Melting Point Analysis : Decomposition points (e.g., 140–141°C) indicate thermal stability .

- Advanced Tip : X-ray crystallography resolves steric effects of the 2,4,6-trimethylphenyl group, revealing dihedral angles (~83°) between aromatic planes .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylphenyl group influence reactivity in photoredox catalysis?

- Methodological Answer :

- Steric Effects : The mesityl group restricts rotation, stabilizing the iodonium cation and enhancing photostability. This is critical in photoacid generators (PAGs) for controlled acid release under UV .

- Reactivity Studies : Compare catalytic efficiency in Michael additions using substituted indoles. For example, mesityl(4-nitrophenyl)iodonium triflate achieves >90% conversion in β-indolyl ketone synthesis under blue light (450 nm) .

- Data Contradiction : Some studies report incomplete conversion with bulky substrates (e.g., cyclohexanone derivatives), suggesting steric limitations in nucleophilic attack .

Q. What strategies resolve contradictions in reaction outcomes when using iodonium triflates as arylating agents?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in triflate) to track counterion participation.

- Kinetic Analysis : Monitor reaction progress via in-situ ¹⁹F NMR to detect triflate dissociation, which correlates with aryl transfer efficiency .

- Case Study : In Diels-Alder reactions, unexpected formation of (3-iodonaphthalen-2-yl)(phenyl)iodonium triflate (54% yield) instead of the expected adduct highlights competing electrophilic pathways. Adjusting solvent polarity (CH₂Cl₂/toluene mixtures) mitigates side reactions .

Q. How can computational modeling predict the photophysical properties of iodonium triflates?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate charge distribution. The 4-nitrophenyl group enhances electron-withdrawing capacity, lowering LUMO energy (-1.8 eV) and improving photoactivity .

- TD-DFT for Excited States : Predict UV-Vis absorption maxima (e.g., 320–350 nm) for light-triggered acid generation .

Troubleshooting & Optimization

Q. Why do purity assays (HPLC vs. titration) yield discrepancies for iodonium triflates?

- Methodological Answer :

- HPLC Limitations : Co-elution of iodonium byproducts (e.g., diaryliodonium salts) may inflate purity values. Use ion-pair chromatography with trifluoroacetic acid additives for better resolution .

- Titration Advantage : Ion-exchange titration directly quantifies triflate content, with reported purity ≥98.0% for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.